Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Catalog No.
S1900316
CAS No.
24404-53-3
M.F
C20H24O9S
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galact...

CAS Number

24404-53-3

Product Name

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1

InChI Key

JCKOUAWEMPKIAT-CXQPBAHBSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Substrate for Glycosyltransferases

PTBG can act as a substrate for enzymes called glycosyltransferases. These enzymes are responsible for catalyzing the transfer of a sugar molecule (glycosyl group) from a donor molecule to an acceptor molecule. By using PTBG as a donor substrate, researchers can study the activity and specificity of different glycosyltransferases involved in various biological processes ().

This application allows scientists to gain insights into glycosylation, a fundamental cellular process involving the attachment of sugar groups to proteins, lipids, and other molecules. Glycosylation plays a crucial role in numerous biological functions, including cell-cell recognition, protein folding, and immune regulation ().

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound classified as a thio-glycoside. It features a galactopyranoside structure with four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6. The presence of a phenyl group and a thioether linkage contributes to its unique properties. This compound has the molecular formula C20_{20}H24_{24}O9_9S and a molecular weight of 440.46 g/mol. It is primarily utilized as a biochemical reagent in various biological and organic chemistry applications, including the synthesis of nucleosides and other complex carbohydrates .

  • Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, regenerating the hydroxyl groups on the galactopyranoside.
  • Reduction: The thioether can be reduced to yield different derivatives, which may have altered biological activities.
  • Glycosylation Reactions: This compound can serve as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds with various acceptors.

These reactions make it a versatile intermediate in synthetic organic chemistry .

The biological activity of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily linked to its role as a substrate for glycosyltransferases. It has been studied for its potential antiviral properties and as an inhibitor of certain enzymes involved in carbohydrate metabolism. Additionally, it may exhibit antimicrobial activity due to its thioether structure, which can interact with biological membranes .

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside typically involves the following steps:

  • Preparation of Galactose Derivative: Starting from D-galactose, the hydroxyl groups are selectively protected using acetyl chloride or acetic anhydride to form tetra-O-acetyl-D-galactose.
  • Thioether Formation: The protected galactose is then reacted with phenyl thiol in the presence of a suitable catalyst (e.g., Lewis acid) to introduce the thioether linkage.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative methods may utilize different protecting groups or solvents depending on the specific requirements of the synthesis .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of nucleosides and oligosaccharides.
  • Biochemical Research: Serves as a substrate for studying glycosyltransferase enzymes and carbohydrate metabolism.
  • Pharmaceutical Development: Potentially useful in developing antiviral agents or antimicrobial compounds due to its biological activities .

Studies on Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside have focused on its interactions with enzymes and other biomolecules:

  • Enzyme Substrates: It acts as a substrate for various glycosyltransferases and can inhibit their activity under certain conditions.
  • Membrane Interactions: The compound’s thioether group may influence its interaction with lipid membranes, affecting permeability and biological activity .

Several compounds share structural similarities with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranosideMethyl group instead of phenyl; fewer acetyl groupsLess hydrophobic than Phenyl derivative
Benzyl 2,3,4-Tri-O-acetyl-alpha-D-galactopyranosideBenzyl group; fewer acetyl groupsSimilar hydrophobicity but different reactivity
Phenol 2-O-acetyl-beta-D-galactopyranosideOnly one acetyl group; no thioetherSimpler structure; different biological profile

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is unique due to its combination of multiple acetyl groups and the thioether functionality that enhances its reactivity and potential biological activities compared to these similar compounds .

XLogP3

2.9

Wikipedia

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Dates

Modify: 2023-08-16

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